Methyl 4-(4-methoxyphenoxy)benzoate
Description
Methyl 4-(4-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 4-methoxyphenoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and polymers.
Properties
CAS No. |
38342-84-6 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-13-5-3-11(4-6-13)15(16)18-2/h3-10H,1-2H3 |
InChI Key |
IHBXGAXXJNVDHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Triazine-Linked Analogs
Example Compounds :
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)
- Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5m)
Key Differences :
- Substituents: These triazine derivatives incorporate halogen (Br) or cyano (CN) groups at the 4-position of the phenoxy ring, introducing steric and electronic effects absent in Methyl 4-(4-methoxyphenoxy)benzoate.
- Synthesis: Prepared via nucleophilic substitution using 2,4,6-trichlorotriazine and 4-methoxyphenol, these compounds exhibit higher molecular complexity due to triazine core integration .
- Applications : The triazine core enhances thermal stability, making these analogs suitable for materials science applications, whereas the parent compound may prioritize simpler ester-based reactivity.
Quinoline-Piperazine Derivatives
Example Compound :
- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)
Key Differences :
- Structural Complexity: The quinoline-piperazine moiety introduces a rigid, planar aromatic system and a basic nitrogen center, significantly altering solubility and bioavailability compared to the parent compound.
- Biological Relevance: Such derivatives are often explored as kinase inhibitors or antimicrobial agents, leveraging the quinoline scaffold’s intercalation properties. This compound lacks this pharmacophoric feature .
Piperazine-Containing Esters
Example Compounds :
- 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates
Key Differences :
- Functional Groups : The addition of a 2-hydroxypropyl chain and piperazine ring increases hydrogen-bonding capacity and lipophilicity.
- Physicochemical Properties: These compounds exhibit logP values ranging from 2.5–4.0 and pKa values near 8.5, indicating enhanced membrane permeability compared to the less polar this compound .
Schiff Base Esters
Example Compound :
- 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Key Differences :
- Liquid Crystal Applications: Schiff base esters are tailored for liquid crystalline behavior due to their planar imine groups and long alkyl chains. This compound, without a Schiff base or alkyl chain, lacks such mesogenic properties .
Aminophenoxy-Modified Benzoates
Example Compound :
- Methyl 4-((4-aminophenoxy)methyl)benzoate (21)
Key Differences :
Substitution Pattern Variants
Example Compound :
- Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate
Key Differences :
- Electronic Effects: The amino group at position 4 and methoxy at position 2 create a push-pull electronic system, altering UV-Vis absorption and redox behavior compared to the para-substituted parent compound .
Comparative Data Table
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